Rapid Feeding Cessation Kinetics: Pyrifluquinazon Halts Ingestion Within 15-30 Minutes
Pyrifluquinazon induces feeding cessation in target hemipterans within 15-30 minutes of exposure, a kinetic property that directly reduces virus transmission risk before mortality occurs. This rapid antifeedant effect is quantitatively distinct from slower-acting feeding blockers and contact insecticides [1]. While pymetrozine also acts as a feeding blocker, comparative time-to-cessation data in standardized assays remains limited; however, pyrifluquinazon's rapid action is consistently noted as a differentiating feature in technical literature [1].
| Evidence Dimension | Time to feeding cessation post-exposure |
|---|---|
| Target Compound Data | 15-30 minutes |
| Comparator Or Baseline | Pymetrozine (quantitative comparative time-to-cessation data not available in accessed literature) |
| Quantified Difference | Qualitative differentiation noted; pyrifluquinazon characterized as 'rapid' with explicit 15-30 min timeframe |
| Conditions | Technical literature synthesis; specific bioassay conditions not detailed |
Why This Matters
Rapid feeding cessation minimizes virus transmission (e.g., Tomato chlorosis virus, Tomato yellow leaf curl virus) during the pre-mortality window, a critical procurement criterion for virus vector management programs.
- [1] JSPPA. 新型杀虫剂吡啶喹唑啉:博弈高端市场,重塑竞争舞台 [New insecticide pyrifluquinazon: Competing in the high-end market, reshaping the competitive landscape]. 2026. View Source
